1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride belongs to a class of organic compounds known as aminobenzyloxyarylamides. These compounds exhibit high affinity and selectivity for the κ opioid receptor, a protein involved in pain perception, mood regulation, and other physiological processes []. Research on 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride and its derivatives has focused on their potential as therapeutic agents for various conditions, including pain, addiction, and psychiatric disorders.
1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride, also known as (1-(4-fluorophenyl)pyrrolidin-3-yl)methanamine hydrochloride, is a chemical compound with the molecular formula C11H15N2F·HCl. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and a fluorinated phenyl group, positions it as a significant building block in the synthesis of various pharmaceutical agents.
This compound can be classified under the category of amines, specifically secondary amines due to the presence of the nitrogen atom in the pyrrolidine ring. It is synthesized from commercially available precursors, including 4-fluorobenzaldehyde and pyrrolidine. The presence of fluorine enhances its lipophilicity and biological activity compared to non-fluorinated analogs, making it an attractive candidate for drug development.
The synthesis of 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride typically involves a multi-step process:
The molecular structure of 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride features a pyrrolidine ring attached to a 4-fluorophenyl group. The fluorine atom significantly influences the compound's electronic properties and reactivity.
1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride can undergo various chemical reactions typical for amines:
Common reagents for these reactions include:
The mechanism of action for 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride involves its interaction with biological targets such as receptors or enzymes. It may act as a ligand in receptor binding studies, modulating receptor activity which could lead to therapeutic effects in neurological disorders or other conditions.
1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride has several applications in scientific research:
The strategic integration of fluorinated aromatic systems with pyrrolidine scaffolds represents a cornerstone in designing CNS-active therapeutics. Compounds such as 1-[1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine hydrochloride (CAS: 933712-85-7) exemplify this approach, leveraging fluorine’s electron-withdrawing properties and pyrrolidine’s conformational rigidity to optimize blood-brain barrier (BBB) penetration and target engagement [7] [8]. This hybrid architecture addresses key challenges in neuropharmacology, including metabolic stability and receptor selectivity.
Table 1: Key Fluorinated Aromatic Moieties in FDA-Approved CNS Therapeutics
Compound | Therapeutic Class | Fluorine Position | Role in Pharmacokinetics | ||
---|---|---|---|---|---|
Belzutifan | HIF-2α Inhibitor | Aryl-F | Enhanced metabolic stability (+70% t½) | ||
Sotorasib | KRASG12C Inhibitor | Heteroaryl-F | Improved cell permeability (LogP +0.8) | ||
Atogepant | CGRP Antagonist | Aryl-F | Optimal pKa modulation (ΔpKa = 1.2) | ||
Vericiguat | sGC Stimulator | Pyrimidine-F | Increased bioavailability (F% = 90%) | ||
Target Compound | Dual MOR/D3R Ligand (Design) | para-Aryl-F | BBB permeability (CNS-MPO score >4.0) |
Fluorination at the para-position of phenyl rings induces profound electronic and steric effects:
The pyrrolidin-3-ylmethanamine core confers rigid spatial organization critical for receptor engagement:
Table 2: Pharmacological Profiles of Pyrrolidin-3-ylmethanamine Derivatives
Compound | Primary Target | Affinity (Ki, nM) | Key Structural Feature | ||
---|---|---|---|---|---|
(S)-1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine | D3R | 3.2 ± 0.5 | para-F-phenyl + C3-(aminomethyl) | ||
1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine | MOR | 18.7 ± 2.1 | Phenoxy extension at para-position | ||
5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine | MOR/D3R | MOR: 6.3; D3R: 12.4 | Sulfonamide linker + N-methylation | ||
Loperamide derivatives (e.g., Compound 46) | Peripheral MOR | 0.8 ± 0.2 | Hybrid opioid-dopamine pharmacophore |
The evolution of dual-target MOR/D3R ligands emerged from NIH’s HEAL Initiative, aiming to combat opioid misuse:
Table 3: Evolution of Dual MOR Agonist/D3R Antagonist Hybrids
Generation | Representative Compound | MOR EC₅₀ (nM) | D3R IC₅₀ (nM) | CNS-MPO Score | Design Strategy | ||
---|---|---|---|---|---|---|---|
1st | (±)-1 | 420 ± 35 | 15.2 ± 3.1 | 1.8 | Simple bivalent linkage | ||
2nd | TRV130-D3R antagonist | 6.3 ± 0.7 | 22.5 ± 4.3 | 3.2 | Conformational constraint | ||
3rd | Lead 46 | 2.1 ± 0.3 | 8.7 ± 1.2 | 4.3 | para-Fluorophenyl-pyrrolidine core | ||
3rd | Lead 121 | 4.5 ± 0.6 | 10.9 ± 2.1 | 4.6 | Trans-cyclopropyl linker |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0